molecular formula C44H38N8+4 B1486983 meso-Tetrakis(2-N-methylpyridyl)porphine CAS No. 38673-65-3

meso-Tetrakis(2-N-methylpyridyl)porphine

Cat. No.: B1486983
CAS No.: 38673-65-3
M. Wt: 678.8 g/mol
InChI Key: ABCGFHPGHXSVKI-UHFFFAOYSA-O
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Description

meso-Tetrakis(2-N-methylpyridyl)porphine (abbreviated as 2-TMPyP in some literature) is a cationic, water-soluble porphyrin derivative characterized by four N-methylpyridyl groups substituted at the ortho (2-) positions of the meso-phenyl rings. Its synthesis involves quaternization of meso-tetra(2-pyridyl)porphine with methyl iodide, yielding a tetra-cationic structure with high solubility in aqueous media . This compound exhibits unique photophysical properties, including strong absorption in the Soret band (~420 nm) and fluorescence emission, making it valuable in applications such as photodynamic therapy, DNA interaction studies, and supramolecular assembly .

The ortho substitution of the pyridyl groups distinguishes it from its para-substituted analog, meso-tetrakis(4-N-methylpyridyl)porphine (4-TMPyP), influencing steric effects, charge distribution, and binding interactions with biomolecules or polymers .

Properties

CAS No.

38673-65-3

Molecular Formula

C44H38N8+4

Molecular Weight

678.8 g/mol

IUPAC Name

5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H37N8/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31/h5-28H,1-4H3,(H,45,46,47,48)/q+3/p+1

InChI Key

ABCGFHPGHXSVKI-UHFFFAOYSA-O

SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3

Related CAS

36951-72-1 (tosylate[1:4])

Synonyms

5,10,15,20-tetra-(N-methyl-4-pyridyl)porphyrin
5,10,15,20-tetrakis(1-methyl-4-pyridyl)-21H,23H-porphine
5,10,15,20-tetrakis(methyl-4-pyridyl)-21H,23H-porphine-tetra-p-tosylate salt
5,10,15,20-tetrakis(N-methylpyridinium-4-yl)-21H,23H-porphyrin
alpha,beta,gamma,delta-tetrakis(4-N-methylpyridyl)porphine
meso-tetra(4-N-methylpyridyl)porphine
meso-tetra(4-N-methylpyridyl)porphine tetraperchlorate
meso-tetra(N-methyl-4-pyridyl)porphine tetratosylate
meso-tetrakis(2-N-methylpyridyl)porphine
mesotetra(4-N-methylpyridyl)porphine
tetra(4-N-methylpyridyl)porphine
tetra(4-N-methylpyridyl)porphine tetraiodide
tetra(4-N-methylpyridyl)porphine tetraperchlorate
tetra(4-N-methylpyridyl)porphine tosylate (1:4)
tetra-Py-Me
tetrakis(N-ethylpyridinium-4-yl)porphyrin
tetrakis(N-ethylpyridinium-4-yl)porphyrin tetratosylate
tetrakis(N-methyl-4-pyridino)porphine
TMPP cpd
TMPYP
TMPyP4
TN-Et-PyP

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomer: meso-Tetrakis(4-N-methylpyridyl)porphine (4-TMPyP)

Key Differences :

  • Substituent Position : The 4-N-methylpyridyl groups in 4-TMPyP are at the para positions, reducing steric hindrance compared to the ortho substitution in 2-TMPyP .
  • Solubility and Aggregation: Both porphyrins are water-soluble, but 4-TMPyP tends to form J-aggregates in the presence of polyanions like DNA or poly(sodium vinylsulfonate), while 2-TMPyP shows less pronounced aggregation due to steric constraints .
  • DNA Binding : 4-TMPyP binds DNA via intercalation or groove binding, whereas 2-TMPyP primarily engages in external stacking or electrostatic interactions due to its bulkier substituents .

Table 1: Structural and Functional Comparison of 2-TMPyP and 4-TMPyP

Property 2-TMPyP 4-TMPyP References
Substituent Position ortho (2-N-methylpyridyl) para (4-N-methylpyridyl)
Solubility in Water High High
Aggregation Tendency Low (steric hindrance) High (forms J-aggregates)
DNA Binding Mode External stacking, electrostatic Intercalation, groove binding
Photocleavage Efficiency Moderate High

Anionic Analog: meso-Tetrakis(4-sulfonatophenyl)porphine (TPPS4)

TPPS4 is a tetra-anionic porphyrin with sulfonate groups at the para positions. Unlike cationic 2-TMPyP , it aggregates extensively in acidic conditions or with cationic polymers (e.g., polylysine), leading to fluorescence quenching .

Key Differences :

  • Charge and Solubility : TPPS4 is negatively charged, while 2-TMPyP is cationic.
  • Applications : TPPS4 is used in pH-sensitive sensors and J-aggregate studies, whereas 2-TMPyP is preferred for nucleic acid binding and photodynamic therapy .

Metal Chelation: Comparison with meso-Tetrakis(4-trimethylanilinium)porphyrin (TAPP)

TAPP , a cationic porphyrin with trimethylanilinium groups, exhibits strong chelation of toxic metals (e.g., Al³⁺, Cu²⁺) compared to 2-TMPyP . Studies show TAPP has higher binding constants for metals due to its electron-rich aromatic system, while 2-TMPyP shows moderate chelation efficiency, prioritizing nucleic acid interactions .

Table 2: Metal Chelation Properties

Compound Metal Binding Constant (Log K) Primary Application References
2-TMPyP Cu²⁺: ~6.2 DNA interaction, PDT
TAPP Cu²⁺: ~8.5 Metal detoxification
TPPS4 Zn²⁺: ~5.8 Environmental sensing

Supramolecular Behavior: Cyclodextrin and Polymer Interactions

2-TMPyP forms stable complexes with α-cyclodextrin (α-CD) through axial coordination, enabling applications in oxygen-binding systems . In contrast, 4-TMPyP interacts with poly(sodium vinylsulfonate) to form stepwise protonated aggregates, a behavior less observed in 2-TMPyP due to steric limitations .

Preparation Methods

General Synthetic Strategy: Rothemund and Adler-Longo Methods

The classical approach to synthesize symmetrical tetraarylporphyrins, including meso-substituted derivatives like meso-Tetrakis(2-N-methylpyridyl)porphine, is based on the Rothemund or Adler-Longo condensation methods. These methods involve the acid-catalyzed condensation of pyrrole with aldehydes under reflux conditions.

  • Procedure : Equimolar amounts of 2-pyridinecarboxaldehyde derivatives and pyrrole are refluxed in propionic acid or similar acidic solvents for approximately 20 minutes to several hours. The reaction yields the free-base porphyrin macrocycle, which is then purified by chromatography (alumina or silica gel) and recrystallization.

  • Key Points :

    • The choice of aldehyde is critical; 2-N-methylpyridyl aldehydes are used to introduce the N-methylpyridyl substituents at the meso positions.
    • The reaction conditions (temperature, solvent, time) are optimized to maximize yield and minimize side products.
    • Purification typically involves chromatographic separation followed by crystallization from chloroform/methanol mixtures.

Post-Synthetic N-Methylation

Since the target compound is this compound, the quaternization of the pyridyl nitrogen is required to introduce the N-methyl groups.

  • Method : After synthesizing meso-Tetrakis(2-pyridyl)porphine, the free pyridyl groups are methylated using methyl iodide or methyl triflate under controlled conditions, typically in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

  • Outcome : This step converts the neutral pyridyl substituents into cationic N-methylpyridinium groups, imparting water solubility and positive charges essential for biological and catalytic activity.

Advanced Cross-Coupling Techniques for meso-Substituted Porphyrins

Recent advances have introduced palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) to functionalize meso positions with pyridyl substituents or to extend the porphyrin framework.

  • Application : When traditional Rothemund synthesis is insufficient for complex or extended porphyrins, Pd-catalyzed coupling allows the installation of 2-N-methylpyridyl groups on preformed porphyrin cores or alkynyl-linked derivatives.

  • Advantages :

    • High regioselectivity and yields.
    • Ability to introduce diverse functional groups.
    • Facilitates the synthesis of water-soluble porphyrins with tailored properties.

Data Table: Summary of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield/Outcome Reference
Porphyrin Macrocycle Synthesis Acid-catalyzed condensation (Rothemund/Adler) Pyrrole, 2-pyridinecarboxaldehyde, propionic acid, reflux Moderate to high yield; free-base porphyrin
N-Methylation Quaternization with methyl iodide/triflate Methyl iodide, acetonitrile or DMF High yield; formation of N-methylpyridinium groups
Metalation (Optional) Reaction with metal salts under alkaline conditions MnCl2, CoCl2, pH ~11, aqueous or organic solvents High yield metalloporphyrins
Pd-Catalyzed Cross-Coupling Suzuki–Miyaura or Sonogashira coupling Pd catalysts, arylboronic acids/alkynes, DMF, elevated temperature High yield, regioselective functionalization
Formulation into Ethosomes Encapsulation in lipid vesicles Phospholipids, ethanol, water, sonication Enhanced delivery, improved bioavailability

Research Findings and Observations

  • The classical Rothemund synthesis remains a reliable method for preparing meso-substituted porphyrins but may require optimization for specific substituents like 2-N-methylpyridyl groups.

  • N-methylation is typically quantitative and crucial for imparting the cationic character essential for biological activity, especially in photodynamic therapy and DNA binding studies.

  • Metalation with Mn(II) or Co(II) is well-documented and yields stable metalloporphyrins with enhanced catalytic and redox properties. The conditions must preserve the N-methylpyridinium groups.

  • Pd-catalyzed cross-coupling reactions enable the synthesis of more complex meso-substituted porphyrins that are difficult to access by classical methods, allowing for structural diversification and functionalization.

  • Encapsulation in ethosomes or other delivery systems significantly improves the therapeutic potential of this compound by enhancing skin permeation and stability in topical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for meso-Tetrakis(2-N-methylpyridyl)porphine, and what factors influence the choice of method?

  • Methodological Answer : The synthesis typically involves condensation of pyrrole with 2-N-methylpyridyl-substituted aldehydes under acidic conditions (e.g., Rothemund reaction) or post-synthetic modification of preformed porphyrins. Key factors include:

  • Substituent Reactivity : Electron-donating groups (e.g., methyl) on the pyridyl rings may require milder conditions to avoid side reactions .
  • Solubility Requirements : Quaternary ammonium groups (N-methylpyridyl) enhance water solubility, critical for biological applications .
  • Purification : Column chromatography or HPLC is often employed to isolate high-purity products, as impurities can affect photophysical properties .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Soret and Q-band absorption peaks (e.g., ~420 nm and 500–650 nm) confirm porphyrin macrocycle integrity .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects metal-free vs. metallated forms .
  • EPR/NMR : Electron paramagnetic resonance (EPR) identifies paramagnetic metal complexes, while NMR resolves substituent positioning .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use NIOSH-approved gloves (EN 374 standard) and full-face respirators (N100/P3 filters) to mitigate exposure to unknown toxicological profiles .
  • Containment : Avoid aqueous dispersion in drains; use fume hoods for solvent-based reactions .

Advanced Research Questions

Q. In studies involving this compound's interaction with nucleic acids, how can contradictory binding affinity data across studies be reconciled?

  • Methodological Answer : Contradictions often arise from:

  • Buffer Conditions : Ionic strength (e.g., Na⁺/Mg²⁺ concentration) modulates electrostatic interactions between cationic porphyrins and DNA .
  • Nucleic Acid Conformation : Binding modes (intercalation vs. groove-binding) vary with DNA topology (e.g., B-DNA vs. G-quadruplex). Use circular dichroism (CD) and fluorescence quenching to differentiate modes .
  • Competitive Assays : Include control experiments with intercalators (e.g., ethidium bromide) to validate specificity .

Q. What experimental considerations are critical when designing catalytic studies using metallated forms of this compound?

  • Methodological Answer :

  • Metal Insertion : Optimize metalation (e.g., Co²⁺, Pd²⁺) via reflux in DMF/THF, monitored by UV-Vis shifts (e.g., Soret band redshift) .
  • Immobilization : Electrostatic embedding in Nafion films enhances catalytic stability for O₂ activation studies .
  • Spectroscopic Monitoring : In situ EPR detects metal-centered redox states during catalysis .

Q. How do solvent polarity and substituent positioning influence the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar solvents (e.g., water) redshift absorption bands due to solvatochromism. Compare spectra in DMSO vs. PBS .
  • Substituent Effects : Pyridyl groups at the 2-position sterically hinder aggregation, enhancing fluorescence quantum yields compared to 4-position analogs .
  • Aggregation Studies : Use dynamic light scattering (DLS) to correlate solvent polarity with porphyrin self-assembly .

Q. What strategies resolve discrepancies in reported water solubility values for this compound?

  • Methodological Answer :

  • pH Control : Protonation of pyridyl groups at low pH increases solubility. Conduct titrations with UV-Vis tracking (e.g., absorbance at 420 nm) .
  • Counterion Effects : Replace chloride with larger anions (e.g., tosylate) to reduce ion pairing and improve solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
meso-Tetrakis(2-N-methylpyridyl)porphine
Reactant of Route 2
meso-Tetrakis(2-N-methylpyridyl)porphine

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